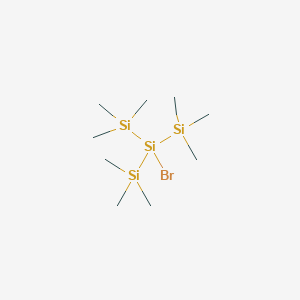

2-Bromo-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane

Description

2-Bromo-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane (abbreviated as HypSiBr; CAS: 1873-77-4) is a sterically hindered organosilicon compound with the molecular formula C₉H₂₇BrSi₄. It features a central silicon atom bonded to three trimethylsilyl (TMS) groups and a bromine atom, resulting in significant steric bulk and distorted tetrahedral geometry . The compound crystallizes in the cubic space group Pa3 with a threefold rotational symmetry axis, as confirmed by X-ray diffraction studies . HypSiBr is synthesized via free-radical bromination of tris(trimethylsilyl)silane (TTMSS) using bromobutane and a radical initiator (AIBN) at 333 K, yielding 85% isolated product . Its primary applications include serving as a precursor for vinyltrisilanes and studying steric effects in organometallic chemistry .

Properties

IUPAC Name |

bromo-tris(trimethylsilyl)silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H27BrSi4/c1-11(2,3)14(10,12(4,5)6)13(7,8)9/h1-9H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXFOZSXUYPBXNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)[Si]([Si](C)(C)C)([Si](C)(C)C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H27BrSi4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10502020 | |

| Record name | 2-Bromo-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10502020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5089-31-6 | |

| Record name | 2-Bromo-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10502020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Optimization

The predominant method for synthesizing HypSiBr involves free-radical bromination of 1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane. This reaction employs bromobutane as the brominating agent and 2,2′-azobis(2-methylpropionitrile) (AIBN) as the radical initiator. The process is conducted at 333 K in benzene or toluene, achieving an 85% yield after purification. Key steps include:

- Initiation : AIBN decomposes under heat to generate radicals, abstracting a hydrogen atom from bromobutane to form a bromine radical.

- Propagation : The bromine radical abstracts a hydrogen atom from the trisilane substrate, creating a silicon-centered radical.

- Termination : Bromine transfer to the silicon radical yields HypSiBr.

Steric hindrance from the three trimethylsilyl groups influences reaction kinetics, necessitating elevated temperatures and prolonged reaction times.

Alternative Brominating Agents

While bromobutane is standard, N-bromosuccinimide (NBS) has been tested for analogous compounds. For instance, bromination of 1,1,1,3,3,3-hexaisopropyl-2-(triisopropylsilyl)trisilane with NBS at 353 K yielded only 55% of the brominated product due to increased steric bulk. This highlights the sensitivity of the reaction to substituent size.

Two-Step Synthesis via Halogen Exchange

Methodology

An alternative route involves halogen exchange reactions:

- Step 1 : Reaction of tris(trialkylsilyl)silane with potassium tert-butylate in tetrahydrofuran (THF) at 20°C for 4 hours.

- Step 2 : Treatment with ethylene dibromide in toluene at 0–20°C under Schlenk conditions.

While this method avoids radical initiators, yield data are unspecified, and scalability challenges may arise from moisture-sensitive intermediates.

Structural Characterization

Crystallographic Data

X-ray diffraction studies reveal HypSiBr’s threefold rotational symmetry , with the central silicon and bromine atoms aligned on the symmetry axis. Key structural parameters include:

| Parameter | Value |

|---|---|

| Si–Br bond length | 2.2990 (12) Å |

| Si–Si bond lengths | 2.3477 (8) Å |

| Br–Si–Si bond angles | 104.83 (3)° |

| Si–Si–Si bond angles | 113.69 (2)° |

These metrics reflect steric strain from the trimethylsilyl groups, which distort bond angles compared to ideal tetrahedral geometry.

Comparative Analysis with Bulkier Analogues

Replacing trimethylsilyl groups with triisopropylsilyl substituents increases steric hindrance, elongating the Si–Br bond to 2.3185 (7) Å and widening Si–Si bonds to 2.443–2.4628 Å . This structural distortion correlates with reduced reaction yields in bulkier systems.

Synthetic Method Comparison

| Method | Yield | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Free-radical bromination | 85% | 333 K, AIBN, bromobutane | High yield; scalable | Requires radical initiator |

| Halogen exchange | N/A | 20°C, Schlenk technique | Avoids radicals | Low yield; sensitive intermediates |

Chemical Reactions Analysis

2-Bromo-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane undergoes various types of chemical reactions, including substitution and reduction reactions. Common reagents used in these reactions include organolithium compounds and other nucleophiles. The steric hindrance provided by the trimethylsilyl groups influences the reactivity and selectivity of the compound in these reactions . Major products formed from these reactions often include silyl-substituted derivatives and other organosilicon compounds.

Scientific Research Applications

This compound has found applications in several scientific research fields. In chemistry, it is used as a precursor for the synthesis of silylenes and silylanions, which are important intermediates in various organic reactions . In biology and medicine, the compound’s unique properties are exploited for the development of novel drugs and therapeutic agents. Additionally, its use in industry includes applications in materials science and the production of advanced silicon-based materials .

Mechanism of Action

The mechanism of action of 2-Bromo-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane involves the interaction of the bromine atom with various molecular targets. The steric hindrance and electronic effects of the trimethylsilyl groups play a crucial role in determining the compound’s reactivity and selectivity. These effects influence the pathways and molecular targets involved in the compound’s reactions, leading to the formation of specific products .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

Key structural parameters for HypSiBr and related compounds are summarized in Table 1.

Key Observations:

- HypSiBr vs. HypSiCl : The Si–Br bond in HypSiBr is longer than the Si–Cl bond in HypSiCl (2.2990 Å vs. 2.1248 Å), reflecting halogen atomic radii trends. Both exhibit near-tetrahedral geometry (τ₄ = 0.94–0.95) but with slight distortion due to steric bulk .

- HypSiBr vs. TipSiBr : TipSiBr (with triisopropylsilyl groups) has a longer Si–Br bond (2.3185 Å) and greater steric hindrance (τ₄ = 0.90), leading to wider Si–Si–Br bond angle variations (98.44–103.77°) .

- HypSiBr vs. TTMSS : TTMSS (parent compound without Br) shows ideal tetrahedral geometry (τ₄ = 0.99), while HypSiBr’s bromine substitution introduces asymmetry and steric strain .

Physicochemical Properties

- Crystallography : HypSiBr adopts a cubic lattice (Pa3), while TipSiBr crystallizes in triclinic (P1) due to asymmetric isopropyl groups .

- Thermal Stability : HypSiBr decomposes at 180°C, lower than TipSiBr (>200°C), reflecting weaker Si–Br bonds compared to Si–C(isopropyl) .

- Solubility: HypSiBr is soluble in nonpolar solvents (pentane, benzene), whereas TipSiBr’s bulkier groups reduce solubility .

Research Findings and Significance

Steric Effects: HypSiBr’s steric hindrance reduces solvent coordination in organolithium compounds, enabling unique reactivity in stereoselective aldol reactions .

Hydrogen Bonding : TipSiBr exhibits intramolecular C–H⋯Br interactions (D⋯A = 3.584–3.726 Å), absent in HypSiBr, influencing its conformational stability .

Catalytic Utility : Derivatives of HypSiBr (e.g., 4w–4z in ) demonstrate utility in photoredox reactions, highlighting its versatility in constructing fluorinated amines and amides .

Q & A

Q. What are the standard synthetic routes for preparing 2-bromo-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane, and how is its purity validated?

The compound is typically synthesized via silylation reactions using halogenated precursors. For example, bromination of tris(trimethylsilyl)silane (TTMSS) or substitution reactions involving chlorinated analogs (e.g., 2-chloro-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane) with bromine sources. Purity is validated using 1H/13C/29Si NMR spectroscopy to confirm structural integrity and high-resolution mass spectrometry (HRMS) to verify molecular weight. For instance, HRMS (ESI) data show calculated and observed m/z values within ±0.001 Da for derivatives like methyl 2-(4-bromophenyl)-substituted propanoates .

Q. What spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures should researchers expect?

Key techniques include:

- 29Si NMR : Signals between δ −5 to −15 ppm for Si–Br/Si–C bonds, with distinct splitting patterns reflecting the trisilane backbone .

- 1H NMR : Methyl groups on silicon appear as singlets at δ 0.1–0.3 ppm .

- HRMS : Molecular ion peaks (e.g., m/z 248.66 for the parent compound) and fragmentation patterns confirm the absence of impurities .

Advanced Research Questions

Q. How does 2-bromo-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane function as a radical initiator in photopolymerization, and what experimental parameters optimize its efficiency?

Under UV irradiation, the compound generates silyl radicals via Si–Br bond cleavage, initiating free-radical polymerization. Key parameters:

- Light wavelength : Optimal activation occurs at 254–365 nm .

- Oxygen sensitivity : Reduced inhibition compared to traditional initiators (e.g., benzophenone) due to rapid radical generation .

- Kinetic studies : Laser flash photolysis confirms radical lifetimes <10 μs, correlating with high polymerization rates (e.g., >80% conversion in acrylates) .

Q. How do steric and electronic effects influence the reactivity of this compound in arylsilylation reactions with electron-deficient alkenes?

The bulky trisilane backbone imposes steric hindrance , favoring reactions with less sterically crowded substrates. For example:

- Electron-deficient alkenes (e.g., methyl acrylate) exhibit higher yields (60–70%) compared to bulky alkenes due to better orbital overlap with the silyl radical .

- Substituent effects : Electron-withdrawing groups (e.g., −CF3) on aryl substrates enhance reactivity by stabilizing transition states, as shown in 29Si NMR kinetic studies .

Q. What strategies resolve contradictions in reported reaction yields for derivatives synthesized using this compound?

Discrepancies in yields (e.g., 50–70% for methyl esters ) arise from:

- Solvent polarity : Non-polar solvents (hexane) favor radical stability, while polar solvents (THF) may quench intermediates.

- Catalyst loading : Adjusting photoredox catalyst concentrations (e.g., Ir(ppy)3) improves electron transfer efficiency .

- Substrate pre-functionalization : Pre-activating alkenes with directing groups (e.g., esters) enhances regioselectivity .

Q. What computational methods are used to model the radical initiation mechanism, and how do they align with experimental data?

Density functional theory (DFT) calculations reveal:

- Si–Br bond dissociation energy : ~50 kcal/mol, consistent with experimental photolysis thresholds .

- Radical stabilization : Silyl radicals exhibit delocalization across the trisilane framework, validated by ESR spin-trapping data showing hyperfine coupling constants (a(29Si) = 5–7 G) .

Safety and Stability Considerations

Q. What are the critical storage and handling protocols for this compound to prevent degradation or hazards?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.